5-Chloro-4-methoxythiophene-3-carboxylic acid

Thermal Analysis Solid-State Characterization Process Chemistry

Researchers requiring a multi-functionalized thiophene scaffold for fragment-based drug discovery often face limited availability of compounds with orthogonal reactive handles. 5-Chloro-4-methoxythiophene-3-carboxylic acid (CAS 133659-14-0) addresses this need with three distinct points of chemical diversity (Cl, OMe, COOH) in a single low-MW (192.62) fragment. • Enables Suzuki/Stille cross-coupling at the 5-Cl position for library expansion. • Methoxy group modulates electronic properties for SAR studies. • Carboxylic acid handle permits amide/ester derivatization without protection. Supplied at ≥95% purity; suitable for FBDD campaigns, agrochemical intermediate synthesis, and optoelectronic material development.

Molecular Formula C6H5ClO3S
Molecular Weight 192.62 g/mol
CAS No. 133659-14-0
Cat. No. B153102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-4-methoxythiophene-3-carboxylic acid
CAS133659-14-0
Molecular FormulaC6H5ClO3S
Molecular Weight192.62 g/mol
Structural Identifiers
SMILESCOC1=C(SC=C1C(=O)O)Cl
InChIInChI=1S/C6H5ClO3S/c1-10-4-3(6(8)9)2-11-5(4)7/h2H,1H3,(H,8,9)
InChIKeyCEOFOUVVEMMYDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-4-methoxythiophene-3-carboxylic Acid Overview


5-Chloro-4-methoxythiophene-3-carboxylic acid is a polysubstituted heterocyclic compound classified as a thiophene-3-carboxylic acid derivative [1]. Its structure incorporates a chloro group at the 5-position, a methoxy group at the 4-position, and a carboxylic acid functionality at the 3-position of the thiophene ring. This specific substitution pattern provides a combination of halogen-mediated reactivity and electron-donating methoxy stabilization, rendering the compound a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials . It is a solid at ambient temperature with a melting point of 140 °C and is typically supplied at a purity of 95% or 97% .

5-Chloro-4-methoxythiophene-3-carboxylic Acid: Why Analogs Differ


The substitution pattern on the thiophene ring is a primary determinant of both chemical reactivity and downstream material properties. While unsubstituted thiophene-3-carboxylic acid or 4-methoxythiophene-3-carboxylic acid may appear structurally similar, they lack the 5-chloro substituent which is critical for enabling specific cross-coupling reactions (e.g., Suzuki, Stille) and for modulating electronic effects in conjugated systems. Conversely, the 5-bromo analog offers an alternative halogen handle, but the smaller atomic radius and distinct bond strength of the C-Cl bond compared to the C-Br bond result in different reaction kinetics, regioselectivity, and oxidative addition rates, which are decisive factors in both small-molecule library synthesis and polymer chain growth [1].

5-Chloro-4-methoxythiophene-3-carboxylic Acid: Head-to-Head Comparison


Thermal Stability: Chloro vs Unsubstituted

The introduction of the 5-chloro substituent significantly elevates the melting point of the scaffold compared to its unsubstituted parent analog, 4-methoxythiophene-3-carboxylic acid . The target compound exhibits a melting point of 140 °C , which is substantially higher than the 101-105 °C range reported for the non-chlorinated 4-methoxythiophene-3-carboxylic acid . This quantifiable difference is attributed to enhanced intermolecular interactions facilitated by the polarizable chlorine atom, potentially including halogen bonding .

Thermal Analysis Solid-State Characterization Process Chemistry

Acidity Modulation by Chloro Substitution

The electron-withdrawing inductive effect of the 5-chloro substituent is predicted to lower the pKa of the carboxylic acid group relative to the non-chlorinated analog. The target compound has a predicted pKa of 3.68 ± 0.30 . In contrast, the predicted pKa for the parent compound, 4-methoxythiophene-3-carboxylic acid, is 4.22 [1]. This represents a predicted acid-strengthening effect of approximately 0.54 pKa units.

Physicochemical Property Prediction Ionization State Medicinal Chemistry

Chloro vs Bromo: Reactivity Differentiation

The choice of halogen at the 5-position critically influences both the physical properties and the chemical reactivity of the thiophene scaffold. The target 5-chloro compound has a molecular weight of 192.62 g/mol [1]. The analogous 5-bromo derivative (CAS 162848-23-9) has a significantly higher molecular weight of 237.07 g/mol . This 44.45 g/mol difference directly impacts molar calculations and mass efficiency in synthesis. Furthermore, the C-Br bond is more reactive in palladium-catalyzed cross-coupling reactions, while the more robust C-Cl bond offers greater chemoselectivity and stability towards undesired side reactions, a property leveraged in direct arylation polymerizations to achieve high-mobility conjugated polymers [2].

Cross-Coupling Chemistry Molecular Design Polymer Synthesis

5-Chloro-4-methoxythiophene-3-carboxylic Acid Applications


High-Mobility Conjugated Polymer Precursor

This compound serves as an ideal monomer precursor for the synthesis of defect-free, high-molecular-weight conjugated polymers via direct arylation polycondensation (DArP) [1]. The robust C-Cl bond, in conjunction with the carboxylic acid handle for further functionalization or surface anchoring, enables precise control over polymer chain growth, as demonstrated in the development of high-mobility organic semiconductors for OFETs and OLEDs .

Fragment-Based Drug Discovery Scaffold

Due to its low molecular weight (192.62 g/mol) and three distinct points of chemical diversity (chloro, methoxy, carboxylic acid), the compound is a highly valued fragment in FBDD campaigns [1]. Its predicted ionization state at physiological pH and its precisely oriented substitution pattern make it an excellent starting point for generating target-focused compound libraries, particularly for targets where halogen bonding or specific dipole interactions are desired .

Agrochemical Intermediate Building Block

The compound is employed as a key intermediate in the synthesis of novel agrochemicals [1]. The combination of the 5-chloro substituent (a common motif in herbicides and fungicides) with the versatile carboxylic acid functionality allows for rapid derivatization to generate amides, esters, and other bioisosteres. The thermal stability of the solid (mp 140 °C) is an advantageous property for formulation studies and large-scale process development.

Functional Organic Materials (OLEDs/OFETs)

Beyond polymers, this thiophene acid is used to construct discrete functional molecules for optoelectronic applications [1]. The methoxy group enhances electron density on the thiophene ring, tuning the HOMO energy level, while the chloro group provides a site for subsequent palladium-catalyzed cross-coupling to introduce extended pi-conjugated systems. This dual functionality is essential for fine-tuning the optical and electronic properties of materials used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-4-methoxythiophene-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.